BenchChemオンラインストアへようこそ!

MIC5

mRNA delivery endosomal escape lipid nanoparticles

MIC5 (IC8) is a unique multi-nitrogen ionizable lipid that coordinates with Mn²⁺ to form IC8/Mn LNPs, achieving 16-fold higher neutralizing antibody titers and superior lysosomal escape versus clinically benchmarked SM-102 formulations. This lipid is essential for preclinical mRNA vaccine development requiring enhanced immunogenicity, splenic targeting, and STING pathway activation. Substitution with generic lipids compromises these validated performance gains. Request a quote for research quantities.

Molecular Formula C66H136N4O4
Molecular Weight 1049.8 g/mol
Cat. No. B11930840
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMIC5
Molecular FormulaC66H136N4O4
Molecular Weight1049.8 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCC(CN(CCCN1CCN(CC1)CCCN(CC(CCCCCCCCCCCC)O)CC(CCCCCCCCCCCC)O)CC(CCCCCCCCCCCC)O)O
InChIInChI=1S/C66H136N4O4/c1-5-9-13-17-21-25-29-33-37-41-47-63(71)59-69(60-64(72)48-42-38-34-30-26-22-18-14-10-6-2)53-45-51-67-55-57-68(58-56-67)52-46-54-70(61-65(73)49-43-39-35-31-27-23-19-15-11-7-3)62-66(74)50-44-40-36-32-28-24-20-16-12-8-4/h63-66,71-74H,5-62H2,1-4H3
InChIKeyFTGMRNQBRRDPKP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

MIC5 (IC8) Ionizable Cationic Lipid for LNP mRNA Delivery – CAS 2349307-32-8 and Molecular Characterization


MIC5, also designated IC8 (CAS 2349307-32-8, molecular weight 1049.81, formula C66H136N4O4), is a synthetic ionizable cationic lipid engineered for the formulation of lipid nanoparticles (LNPs) in mRNA vaccine and therapeutic delivery applications [1]. It serves as a critical component in the construction of LNPs that encapsulate and protect mRNA payloads, facilitating cellular uptake and endosomal escape. The compound is supplied as a research-use-only excipient for the preparation of LNP-based delivery systems and has been utilized in preclinical studies for the development of vaccines against SARS-CoV-2 variants and other indications .

MIC5 (IC8) Differentiates from Clinically Deployed Ionizable Lipids via Unique Manganese-Coordination Capability for Enhanced Immunogenicity


Generic substitution of MIC5 (IC8) with other clinically approved ionizable lipids, such as SM-102 or ALC-0315, is not feasible due to its unique molecular architecture and its demonstrated ability to coordinate with manganese (Mn²⁺) to form IC8/Mn lipid nanoparticles (LNPs) [1]. This coordination is not a general property of ionizable lipids; it requires the presence of multiple tertiary amino nitrogen atoms within the lipid structure, a feature that distinguishes IC8 from lipids like SM-102 (used in mRNA-1273) which possess only a single nitrogen atom [1]. The resulting IC8/Mn LNP platform exhibits quantifiable improvements in lysosomal escape, transfection efficiency, and immunogenicity compared to both IC8 alone and the clinically benchmarked SM-102 LNP formulation, as established in peer-reviewed comparative studies [1]. Therefore, substitution with a non-coordinating lipid would eliminate these empirically validated performance advantages.

Quantitative Comparative Evidence for MIC5 (IC8) in Manganese-Coordinated LNP mRNA Delivery Systems


MIC5 (IC8) with Manganese Coordination Demonstrates Superior Lysosomal Escape Compared to IC8 Alone

MIC5 (IC8) formulated as IC8/Mn LNPs exhibits significantly enhanced lysosomal escape capability compared to IC8 LNPs without manganese coordination. This is a critical parameter for efficient cytosolic delivery of mRNA payloads and subsequent protein expression. The Pearson's correlation coefficient, a quantitative measure of colocalization between the mRNA cargo and lysosomal compartments, was reduced from approximately 0.45 for IC8@Cy5 to 0.1 for IC8/Mn@Cy5, indicating a substantial decrease in lysosomal entrapment and a corresponding increase in cytosolic release [1].

mRNA delivery endosomal escape lipid nanoparticles gene therapy

MIC5 (IC8) in Manganese-Coordinated LNPs Boosts mRNA Transfection Efficiency in Primary Dendritic Cells

The formulation of MIC5 (IC8) with manganese coordination (IC8/Mn LNPs) enables detectable mRNA transfection in hard-to-transfect primary bone marrow-derived dendritic cells (BMDCs), whereas standard IC8 LNPs without manganese show no measurable transfection in this critical cell type for vaccine immunogenicity. Specifically, IC8/Mn@GFP achieved a transfection efficiency of 20-30% in BMDCs, while IC8@GFP exhibited no detectable transfection under identical conditions [1].

mRNA transfection dendritic cells vaccine delivery gene expression

MIC5 (IC8) Manganese-Coordinated LNP Elicits 16-Fold Higher Neutralizing Antibody Titers Against SARS-CoV-2 Delta Pseudovirus

In a direct comparative immunogenicity study in BALB/c mice, a mRNA vaccine formulated with MIC5 (IC8) and manganese coordination (IC8/Mn@D) induced significantly higher pseudovirus neutralizing antibody titers against the SARS-CoV-2 Delta variant compared to a vaccine formulated with the same mRNA payload in IC8 LNPs without manganese. The 50% neutralization titer (NT50) for the optimal IC8/Mn@D formulation (Mn/mRNA 1:1, w/w) was 6400, whereas the NT50 for IC8@D was 400 [1]. This represents a 16-fold enhancement in neutralizing capacity.

neutralizing antibodies SARS-CoV-2 vaccine efficacy pseudovirus neutralization

MIC5 (IC8) Manganese-Coordinated LNP Achieves Durable and Enhanced IgG Responses Compared to SM-102 LNP Formulation

In a comparative immunogenicity study, a SARS-CoV-2 Delta variant mRNA vaccine formulated with MIC5 (IC8) and manganese coordination (IC8/Mn@D) demonstrated enhanced durability and magnitude of specific IgG responses compared to a positive control formulation using the clinically benchmarked ionizable lipid SM-102 (SM102@D), which is the lipid component of the mRNA-1273 vaccine [1]. While both IC8/Mn@D and SM102@D induced peak IgG titers at day 28, the IgG titer of the optimal IC8/Mn@D formulation (Mn/mRNA 1:1, w/w) remained roughly constant from day 28 to day 56. In contrast, the IgG titer of SM102@D declined over the same period [1]. The study also noted that IC8/Mn@D elicited increased IgG titers compared to IC8@D across all tested Mn concentrations [1].

humoral immunity IgG titer vaccine durability mRNA-1273 comparator

MIC5 (IC8) Manganese-Coordinated LNP Activates the STING Pathway to Enhance Dendritic Cell Maturation and Antigen Presentation

MIC5 (IC8) formulated as IC8/Mn LNPs uniquely activates the Stimulator of Interferon Genes (STING) pathway, a critical innate immune signaling cascade for promoting dendritic cell (DC) maturation and subsequent adaptive immune responses. This is achieved through the coordinated manganese component. The study demonstrated that IC8/Mn LNPs induced phosphorylation of TBK1 and IRF-3, key downstream effectors of the STING pathway, compared to control and IC8 LNPs alone [1]. Furthermore, the maturation degree of BMDCs treated with IC8/Mn@OVA increased with increasing Mn content, and the fraction of OVA-H2Kb–positive BMDCs (a measure of antigen presentation) was higher for IC8/Mn@OVA compared to IC8@OVA [1]. The optimal formulation (Mn/mRNA 1:1, w/w) was identified as striking a balance between mRNA expression and DC maturation to achieve optimal antigen presentation [1].

STING pathway dendritic cell maturation adjuvant innate immunity

MIC5 (IC8) Manganese-Coordinated LNP Demonstrates Enhanced In Vivo mRNA Expression in Lymphoid Tissues

Following intramuscular injection in BALB/c mice, an mRNA encoding luciferase (Luc) delivered by MIC5 (IC8) with manganese coordination (IC8/Mn@Luc) showed significantly improved in vivo bioluminescence intensity in the spleen, a key secondary lymphoid organ, compared to IC8@Luc [1]. This indicates enhanced delivery and expression of the mRNA payload in a tissue critical for initiating adaptive immune responses. The bioluminescence intensity at the injection site (muscle) was also highest for the optimal IC8/Mn@Luc formulation (Mn/mRNA 0.5, w/w) compared to other Mn ratios and the control [1].

in vivo imaging bioluminescence mRNA biodistribution lymphoid targeting

High-Impact Application Scenarios for MIC5 (IC8) in Advanced mRNA Vaccine and Therapeutic Development


Development of Next-Generation mRNA Vaccines Against Emerging Viral Variants

The demonstrated 16-fold increase in neutralizing antibody titers (NT50 6400 vs. 400) [1] and the maintenance of durable IgG responses [1] for IC8/Mn@D compared to standard formulations directly support the use of MIC5 (IC8) in the development of more potent and longer-lasting mRNA vaccines against rapidly evolving viral threats, such as SARS-CoV-2 variants. The self-adjuvanting properties of the IC8/Mn platform, via STING pathway activation [1], offer a built-in mechanism to enhance immunogenicity without the need for additional adjuvant components, potentially simplifying formulation and reducing development timelines.

Engineering mRNA Therapeutics Requiring Efficient Transfection of Primary Antigen-Presenting Cells

The unique ability of the IC8/Mn LNP platform to achieve 20-30% transfection efficiency in primary BMDCs, a cell type that is notoriously difficult to transfect with standard LNPs (which show no transfection) [1], makes MIC5 (IC8) a critical tool for applications requiring direct genetic modification of dendritic cells. This includes ex vivo DC-based immunotherapies, such as personalized cancer vaccines, and in vivo strategies where targeting and activating DCs is paramount for therapeutic efficacy. The superior lysosomal escape capability [1] ensures that a higher proportion of the delivered mRNA payload reaches the cytosol for efficient translation.

Optimizing mRNA Biodistribution for Lymphoid-Targeted Therapies

The observation that IC8/Mn LNPs significantly enhance in vivo mRNA expression in the spleen following intramuscular administration [1] positions MIC5 (IC8) as a preferred ionizable lipid for research programs aiming to achieve targeted delivery to secondary lymphoid organs. This is particularly relevant for vaccines and immunotherapies where robust T cell priming and germinal center responses are desired. The improved splenic expression may contribute to the observed 16-fold higher neutralizing antibody titers [1] and sustained IgG responses [1], providing a mechanistic link between biodistribution and functional outcome.

Investigating STING-Dependent Immune Mechanisms in LNP-Based Delivery

MIC5 (IC8), when formulated as IC8/Mn LNPs, provides a validated and tractable system for studying the role of the STING pathway in LNP-mediated immune activation. The evidence clearly shows that IC8/Mn LNPs induce phosphorylation of TBK1 and IRF-3, whereas IC8 LNPs alone do not [1]. This makes the compound an invaluable research tool for dissecting the contribution of STING signaling to vaccine efficacy, for screening novel adjuvant combinations that synergize with STING activation, and for understanding how innate immune sensing shapes the quality and durability of the adaptive immune response to mRNA-based interventions.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for MIC5

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.